molecular formula C16H20O3 B14794088 2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid CAS No. 7385-15-1

2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid

Cat. No.: B14794088
CAS No.: 7385-15-1
M. Wt: 260.33 g/mol
InChI Key: ABHVZJQEXREWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-methylphenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of trans-2-[2-(4-Methylphenyl)-2-hydroxyethyl]-cyclohexane-1-carboxylic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids and ketones.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of trans-2-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Trans-4-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • Trans-2-(4-Methoxyphenyl)vinylboronic acid
  • Trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid

Comparison:

  • Trans-4-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to different chemical reactivity and biological activity.
  • Trans-2-(4-Methoxyphenyl)vinylboronic acid contains a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.
  • Trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid has a trifluoromethyl group, which significantly alters its chemical properties, making it more electron-withdrawing and affecting its interactions with other molecules.

The uniqueness of trans-2-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid lies in its specific substitution pattern and the presence of both a carboxylic acid and a ketone group, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVZJQEXREWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189812
Record name 2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-15-1
Record name 2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7385-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.